Methyl 6-ethoxy-5-methylnicotinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 6-ethoxy-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-14-9-7(2)5-8(6-11-9)10(12)13-3/h5-6H,4H2,1-3H3 |
InChI Key |
AIQBMHUOMPIOPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1C)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 6 Ethoxy 5 Methylnicotinate
Retrosynthetic Strategies for Nicotinate (B505614) Esters
Retrosynthetic analysis of nicotinate esters, including the target molecule Methyl 6-ethoxy-5-methylnicotinate, involves strategically disconnecting the molecule to identify simpler, commercially available starting materials. The primary disconnections for nicotinate esters typically target the ester group and the substituents on the pyridine (B92270) ring.
A common retrosynthetic approach for nicotinate esters involves disconnecting the ester bond, leading back to the corresponding nicotinic acid and an alcohol. For this compound, this would be 6-ethoxy-5-methylnicotinic acid and methanol (B129727). Further disconnection of the substituted nicotinic acid would then focus on the formation of the pyridine ring or the introduction of the ethoxy and methyl groups onto a pre-existing pyridine scaffold.
Another strategy involves the condensation of a β-keto ester with an enamine or a similar nitrogen-containing species to construct the pyridine ring, a method that allows for the introduction of substituents at various positions. youtube.com
Conventional and Contemporary Synthetic Approaches to Substituted Pyridine-3-carboxylates
The synthesis of substituted pyridine-3-carboxylates, the core structure of this compound, can be achieved through various established and modern methods. These approaches often involve either the modification of a pre-formed pyridine ring or the construction of the ring itself with the desired functionalities.
Esterification Reactions in Nicotinate Synthesis
The final step in many syntheses of nicotinate esters is the esterification of the corresponding nicotinic acid. Several methods are commonly employed for this transformation.
One of the most traditional and widely used methods is the Fischer-Speier esterification . googleapis.com This reaction involves treating the nicotinic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. googleapis.comchemicalbook.comgoogle.com For the synthesis of methyl nicotinate derivatives, methanol is used as both the reactant and often as the solvent, with the reaction typically heated to reflux. chemicalbook.com
Another approach involves the conversion of the nicotinic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. googleapis.comgoogle.com The resulting nicotinoyl chloride is then reacted with the alcohol, often in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct. ncert.nic.in
Transesterification is also a viable method, particularly for converting one alkyl nicotinate to another. google.com For instance, a readily available methyl nicotinate can be reacted with a different alcohol in the presence of a catalyst to yield a new ester.
| Esterification Method | Reagents | Key Features |
| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reversible reaction, often requires excess alcohol. googleapis.comchemicalbook.comgoogle.com |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Forms a highly reactive intermediate. googleapis.comgoogle.com |
| Transesterification | Alcohol, Catalyst | Useful for converting between different esters. google.com |
Pyridine Ring Formation Strategies Relevant to 5,6-Disubstituted Nicotinates
The construction of the pyridine ring itself is a powerful strategy for accessing specifically substituted nicotinates. Several named reactions are applicable to the synthesis of 5,6-disubstituted pyridines.
The Hantzsch Pyridine Synthesis is a classic method that involves the condensation of a β-keto ester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. youtube.com This reaction initially forms a dihydropyridine (B1217469) which is then oxidized to the corresponding pyridine. youtube.com Variations of this method can be used to introduce substituents at various positions on the pyridine ring.
Modern approaches often utilize transition metal-catalyzed cross-coupling reactions to build the pyridine scaffold. For instance, a Suzuki-Miyaura cross-coupling reaction can be used to introduce substituents onto a pre-functionalized pyridine ring. nih.gov
Olefin cross-metathesis provides an efficient route to α,β-unsaturated 1,5-dicarbonyl compounds, which can then be cyclized to form pyridines with diverse substitution patterns. organic-chemistry.org
Introduction of Ethoxy and Methyl Functionalities at Specific Positions
Introducing substituents onto a pre-existing pyridine ring requires careful consideration of the directing effects of the ring nitrogen and any existing functional groups. The pyridine ring is generally electron-deficient, making it less reactive towards electrophilic aromatic substitution than benzene. wikipedia.orgpearson.com
The introduction of a methyl group can be achieved through various methods. nih.govgoogle.com One approach involves the use of organometallic reagents, such as Grignard reagents or organolithium compounds, reacting with a pyridine N-oxide. organic-chemistry.org Another strategy is the Minisci reaction, which involves the radical alkylation of a protonated pyridine. More contemporary methods include catalytic C-H activation to directly install a methyl group. nih.gov
The introduction of an ethoxy group can be accomplished via nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group, such as a halogen, at the desired position. ontosight.ai The reaction is typically carried out by treating the halo-pyridine with sodium ethoxide.
The relative positions of the substituents in this compound (5-methyl and 6-ethoxy) suggest a synthetic strategy that likely involves the sequential introduction of these groups onto a pre-functionalized pyridine or the construction of the ring with these substituents already in place.
Precursor Chemistry and Synthetic Route Optimization for this compound
Role of 6-Ethoxynicotinic Acid in Potential Synthetic Pathways
6-Ethoxynicotinic acid is a logical and key precursor in the synthesis of this compound. scholarsresearchlibrary.com A plausible synthetic route would involve the synthesis of 6-ethoxynicotinic acid, followed by the introduction of the methyl group at the 5-position, and finally, esterification to the methyl ester.
The synthesis of 6-ethoxynicotinic acid itself could start from a commercially available chloronicotinic acid, such as 6-chloronicotinic acid. Treatment of 6-chloronicotinic acid with sodium ethoxide would lead to the desired 6-ethoxynicotinic acid via a nucleophilic aromatic substitution reaction.
Once 6-ethoxynicotinic acid is obtained, the subsequent introduction of the methyl group at the 5-position would be the next critical step. This could potentially be achieved through a directed ortho-metalation strategy, where the carboxylic acid group directs a metalating agent to the adjacent 5-position, followed by quenching with a methylating agent.
Finally, the esterification of the resulting 6-ethoxy-5-methylnicotinic acid with methanol under acidic conditions would yield the target compound, this compound. scholarsresearchlibrary.com
An alternative strategy could involve starting with a precursor that already contains the methyl group at the 5-position, such as 5-methylnicotinic acid. The challenge would then be the regioselective introduction of the ethoxy group at the 6-position.
Evaluation of Reagent Systems and Reaction Conditions
The synthesis of nicotinic acid esters typically involves the esterification of the corresponding nicotinic acid or the oxidation of a suitable pyridine precursor followed by esterification. For a hypothetical synthesis of this compound, the evaluation of reagent systems and reaction conditions would be critical for optimizing the process.
A plausible, though unconfirmed, route could involve the esterification of 6-ethoxy-5-methylnicotinic acid with methanol. Key reagent systems and conditions to evaluate would include:
Acid Catalysis: Strong mineral acids like sulfuric acid (H₂SO₄) are common catalysts for Fischer-Speier esterification. The reaction typically requires refluxing the nicotinic acid derivative in an excess of the alcohol, which also serves as the solvent. The temperature and reaction time are critical parameters to optimize for maximizing conversion while minimizing degradation.
Thionyl Chloride: Another approach involves converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the alcohol. This method is often faster and proceeds at lower temperatures but requires careful handling of the corrosive and moisture-sensitive thionyl chloride.
Coupling Agents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate esterification under milder conditions. This is particularly useful if the starting material is sensitive to the harsh conditions of acid-catalyzed esterification.
The choice of solvent, reaction temperature, and duration are all interconnected and would require systematic study to determine the optimal conditions for the synthesis of this compound.
Table 1: Hypothetical Reagent Systems for Esterification of 6-ethoxy-5-methylnicotinic acid
| Reagent System | Catalyst | Solvent | Typical Temperature | Key Considerations |
| Methanol/H₂SO₄ | Sulfuric Acid | Methanol | Reflux | Equilibrium-driven; requires excess methanol. |
| Thionyl Chloride | None | Inert (e.g., Toluene) | Room Temp to Reflux | Forms gaseous HCl and SO₂ by-products. |
| EDCI/DMAP | DMAP | Aprotic (e.g., CH₂Cl₂) | Room Temperature | Milder conditions; higher cost of reagents. |
Strategies for By-product Reduction and Yield Enhancement
For the synthesis of related compounds like Methyl 6-methylnicotinate (B8608588) from precursors such as 5-ethyl-2-methylpyridine (B142974), oxidation is a key step. During this oxidation, side reactions can lead to the formation of by-products. rsc.org For instance, over-oxidation can result in the formation of dicarboxylic acids. rsc.org
To enhance the yield and reduce by-products in a hypothetical synthesis of this compound, the following strategies could be employed:
Control of Reaction Temperature: Oxidation reactions are often exothermic. Maintaining a stable and optimized temperature is critical to prevent side reactions. rsc.org
Stoichiometry of Oxidants: Careful control over the amount of oxidizing agent, such as nitric acid, is necessary. Using an excess can lead to unwanted by-products.
Purification Techniques: Effective purification methods are essential to remove by-products. Fractional distillation under reduced pressure is a common method for separating esters with different boiling points. rsc.org Column chromatography can also be employed for high-purity isolations.
Process Optimization: A design of experiments (DoE) approach could be used to systematically vary reaction parameters (temperature, reagent concentration, reaction time) to identify conditions that maximize the yield of the target compound while minimizing the formation of key by-products.
Table 2: Potential By-products and Mitigation Strategies
| Potential By-product | Origin | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction | Increase reaction time, temperature, or catalyst loading. |
| Over-oxidation Products (e.g., dicarboxylic acids) | Harsh oxidation conditions | Precise control of temperature and oxidant stoichiometry. rsc.org |
| Isomeric Esters | Impurities in starting material | Use of highly pure starting materials. |
Chemical Reactivity and Transformations of Methyl 6 Ethoxy 5 Methylnicotinate
Electrophilic Substitution Reactions on the Pyridine (B92270) Core
The pyridine ring is generally considered an electron-deficient aromatic system, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. The nitrogen atom's electron-withdrawing inductive effect deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for these reactions, the pyridine nitrogen is protonated, further deactivating the ring.
For Methyl 6-ethoxy-5-methylnicotinate, the substituents on the pyridine ring modify this general reactivity profile. The ethoxy group at the 6-position is an activating group due to its +M (mesomeric) effect, donating electron density to the ring. The methyl group at the 5-position is also weakly activating. However, the methyl ester group at the 3-position is deactivating. The net effect is a complex substitution pattern that is not readily predictable without experimental data. Generally, electrophilic substitution on the pyridine ring of this compound would be expected to be challenging and require forcing conditions.
Table 1: Predicted Regioselectivity of Electrophilic Substitution on a Substituted Pyridine Ring
| Position | Electronic Effect of Substituents | Predicted Reactivity |
| 2 | Activated by 6-ethoxy (+M), Deactivated by ring N | Possible site of substitution |
| 4 | Activated by 6-ethoxy (+M), Deactivated by ring N | Possible site of substitution |
Nucleophilic Substitution Reactions on the Pyridine Core
In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. In this compound, the ethoxy group at the 6-position is a potential leaving group for nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing ester group at the 3-position would further facilitate such a reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).
Common nucleophiles that could displace the ethoxy group include amines, alkoxides, and hydroxide (B78521) ions. For example, reaction with an amine could lead to the corresponding 6-amino derivative.
Reactions Involving the Ester Group
The methyl ester group of this compound is susceptible to a variety of transformations common to esters.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 6-ethoxy-5-methylnicotinic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible due to the formation of the carboxylate salt.
Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and the equilibrium can be driven towards the product by using a large excess of the new alcohol or by removing the methanol (B129727) as it is formed.
Amidation: Reaction with ammonia (B1221849) or primary or secondary amines can convert the ester into the corresponding amide. This reaction, often referred to as aminolysis, is typically carried out by heating the ester with the amine.
Table 2: Examples of Reactions Involving the Ester Group of Nicotinate (B505614) Derivatives
| Reaction Type | Reagents and Conditions | Product Type |
| Hydrolysis | NaOH, H₂O/MeOH, heat | Carboxylic acid |
| Transesterification | R'OH, H⁺ or RO⁻ catalyst, heat | New ester |
| Amidation | R'R''NH, heat | Amide |
Note: This table presents general reactions of nicotinate esters. Specific conditions for this compound may vary.
Chemical Modifications of the Ethoxy and Methyl Substituents
The ethoxy and methyl groups attached to the pyridine ring also offer sites for chemical modification.
The ethoxy group , being an ether, can potentially be cleaved under harsh conditions, for instance, with strong acids like HBr or HI, to yield the corresponding 6-hydroxypyridine derivative. However, these conditions might also affect the ester group.
The methyl group at the 5-position is a potential site for oxidation. Depending on the oxidizing agent and reaction conditions, it could be converted to a hydroxymethyl, formyl, or carboxylic acid group. For instance, strong oxidizing agents like potassium permanganate (B83412) or nitric acid have been used for the oxidation of methyl groups on pyridine rings. environmentclearance.nic.in
Heterocyclic Annulation and Derivatization Strategies
This compound can serve as a building block for the synthesis of more complex fused heterocyclic systems. The functional groups on the pyridine ring provide handles for annulation reactions.
For example, the methyl group could be functionalized to introduce a side chain that can then undergo an intramolecular cyclization. Similarly, the ester group can be converted into other functionalities that can participate in ring-forming reactions. Strategies for the synthesis of fused-ring systems often involve the construction of a new ring onto an existing heterocyclic core. bldpharm.com
Computational Chemistry and Theoretical Modeling of Methyl 6 Ethoxy 5 Methylnicotinate
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For methyl 6-ethoxy-5-methylnicotinate, DFT calculations can provide a detailed understanding of its electronic properties and reactivity. Such studies typically involve the use of a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to achieve a balance between accuracy and computational cost. bhu.ac.in The molecular modeling and the calculation of molecular parameters, including total energy, electronic energy, and binding energy, can offer valuable information. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. bhu.ac.in
For this compound, a smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability. The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively. In many pyridine (B92270) derivatives, the HOMO and LUMO are often delocalized over the pyridine ring and its substituents. nih.gov
| Parameter | Description | Typical Significance for Pyridine Derivatives |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher values suggest stronger nucleophilicity. |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower values suggest stronger electrophilicity. |
| ΔE (HOMO-LUMO Gap) (eV) | Energy difference between LUMO and HOMO | Reflects chemical reactivity and stability; a smaller gap often implies higher reactivity. |
Electrostatic Potential (ESP) Surface Mapping
Electrostatic Potential (ESP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). researchgate.net
For this compound, the ESP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ethoxy and ester groups, making them potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms, particularly those on the methyl and ethoxy groups, would exhibit positive potential. researchgate.net
Topological Analysis (e.g., Electron Localization Function (ELF), Atoms in Molecules (AIM), Interaction Region Indicator (IRI))
Topological analysis of the electron density provides a deeper understanding of the chemical bonding and non-covalent interactions within a molecule.
The Electron Localization Function (ELF) is used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. jussieu.fr For this compound, ELF analysis would help to characterize the covalent bonds within the pyridine ring and the substituent groups, as well as the localization of lone pair electrons on the nitrogen and oxygen atoms.
The Atoms in Molecules (AIM) theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. This allows for the calculation of atomic charges and the characterization of bond properties through the analysis of bond critical points (BCPs).
The Interaction Region Indicator (IRI) is a more recent method used to visualize and characterize both covalent bonds and non-covalent interactions. chemrxiv.org IRI analysis of this compound could reveal subtle intramolecular interactions, such as hydrogen bonds or steric clashes, that influence its conformation and reactivity. chemrxiv.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and intermolecular interactions. By simulating the motion of atoms and molecules over time, MD can explore the potential energy surface and identify stable conformers of this compound. nih.gov
These simulations can reveal how the ethoxy and methyl ester groups rotate and interact with the pyridine ring and with each other. Understanding the conformational preferences is crucial as they can significantly impact the molecule's biological activity and physical properties. Furthermore, MD simulations in a solvent environment can provide information about how the molecule interacts with its surroundings, including the formation of hydrogen bonds with solvent molecules.
| Simulation Parameter | Information Gained for this compound |
|---|---|
| Dihedral Angle Analysis | Identifies preferred rotational conformations of the ethoxy and methyl ester groups relative to the pyridine ring. |
| Radial Distribution Functions | Characterizes the interactions between the solute and solvent molecules, revealing solvation shell structure. |
| Root Mean Square Deviation (RMSD) | Assesses the stability of the molecule's conformation over the simulation time. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
For a series of related nicotinate (B505614) esters, a QSAR study would involve calculating a variety of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and correlating them with a measured biological activity. nih.gov The resulting equation can then be used to predict the activity of new, unsynthesized compounds. For instance, a QSAR model might reveal that increasing the bulk of the substituent at the 6-position decreases activity, while increasing the electron-withdrawing nature of the substituent at the 5-position enhances it. Such insights are invaluable for the rational design of new molecules with optimized properties.
Mechanistic and Preclinical Biological Research on Nicotinate Esters
Investigation of Molecular Targets and Binding Mechanisms
The molecular interactions of nicotinate (B505614) esters, including methyl 6-ethoxy-5-methylnicotinate, are of significant interest in understanding their biological activities. Research in this area focuses on identifying specific molecular targets, such as enzymes and receptors, and elucidating the mechanisms by which these esters bind to and modulate their function.
Enzyme Inhibition Studies of Nicotinate Esters
Nicotinic acid and its derivatives have been shown to interact with various enzymes. For instance, at therapeutic concentrations, both nicotinic acid and nicotinamide (B372718) can inhibit human cytochrome P450 enzymes. nih.gov Specifically, nicotinic acid is an inhibitor of CYP2D6, while nicotinamide inhibits CYP2D6, CYP3A4, and CYP2E1. nih.gov This inhibition is believed to occur through the coordination of the pyridine (B92270) nitrogen atom with the heme iron of the enzyme. nih.gov
In plants, nicotinate N-methyltransferase (NANMT) is an enzyme responsible for converting nicotinate to trigonelline. nih.gov This enzyme has been shown to interact with other proteins, modulating cellular responses. nih.gov Although this is in a plant system, it highlights the reactivity of the nicotinate structure in biological systems.
The following table summarizes the inhibitory constants (Ki) of nicotinic acid and nicotinamide against various CYP450 enzymes.
| Compound | Enzyme | Ki (mM) |
|---|---|---|
| Nicotinic Acid | CYP2D6 | 3.8 ± 0.3 |
| Nicotinamide | CYP2D6 | 19 ± 4 |
| Nicotinamide | CYP3A4 | 13 ± 3 |
| Nicotinamide | CYP2E1 | 13 ± 8 |
Data from in vitro inhibition studies. nih.gov
Receptor Interaction and Modulation Studies
The biological effects of nicotinic acid are partly mediated through the activation of G protein-coupled receptors, notably the hydroxycarboxylic acid receptor 2 (HCA2) and hydroxycarboxylic acid receptor 3 (HCA3). wikipedia.org These receptors are highly expressed in adipose tissue and their activation leads to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn suppresses the release of free fatty acids from fat cells. wikipedia.org
Nicotinic acid derivatives can also interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). For example, nicotine, a well-known nicotinic agonist, promotes cancer cell proliferation through the activation of nAChRs. nih.gov The α7 nAChR, which has a high permeability to calcium, is particularly implicated in long-term cellular growth signals. nih.gov The interaction of these receptors with G proteins is a key aspect of their signaling mechanism. nih.gov
Given that this compound is an ester of a nicotinic acid derivative, it is plausible that it or its hydrolyzed metabolite (6-ethoxy-5-methylnicotinic acid) could interact with HCA receptors. However, direct studies on this specific compound are lacking.
In Vitro Pharmacological Screening and Efficacy Assessment
In vitro screening of nicotinate esters has been conducted to assess their potential therapeutic effects. For example, novel synthesized nicotinate esters with amino acid functions have been investigated for their vasodilatory activity. nih.gov These studies, conducted on isolated rat thoracic aorta, demonstrated that several of the tested compounds exhibited considerable vasodilatory properties. nih.gov
The mechanism of action for the vasodilatory effects of some nicotinate esters is thought to be related to the stimulation of prostaglandin (B15479496) synthesis, which leads to reduced cholesterol synthesis. google.com
While specific in vitro pharmacological screening data for this compound is not available in the provided search results, the general findings for other nicotinate esters suggest that this class of compounds can possess significant biological activities that warrant further investigation.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For nicotinate derivatives, SAR studies have provided insights into how structural modifications influence their biological activity.
In a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which are structurally related to nicotinic acid amides, the spatial arrangement of the benzothiazine and pyridine fragments was found to be a key determinant of their analgesic and anti-inflammatory activity. mdpi.com
For synthetic cathinones, which are β-keto amphetamine derivatives, the length of the α-carbon side-chain has been shown to influence their potency as dopamine (B1211576) uptake inhibitors and their cytotoxic properties. ub.edu An increase in the side-chain length from methyl to propyl increased potency, while further elongation led to a decrease. ub.edu
Although direct SAR studies on analogues of this compound were not found, these examples from related compound classes highlight the importance of the spatial arrangement of functional groups and the length of alkyl chains in determining biological activity. For this compound, the ethoxy and methyl substitutions on the pyridine ring are expected to significantly influence its binding affinity and efficacy compared to unsubstituted methyl nicotinate.
Preclinical Pharmacokinetic Studies of Nicotinate Derivatives (e.g., ADME Research)
Preclinical pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. allucent.com These studies help in predicting the compound's behavior in humans. nih.gov
For nicotinic acid, it is rapidly absorbed from the stomach and small intestine. wikipedia.org The plasma elimination half-life is relatively short, ranging from 20 to 45 minutes. wikipedia.org Nicotinate esters are often developed as prodrugs to improve the pharmacokinetic properties of nicotinic acid. nih.govnih.gov For instance, fluorinated esters of nicotinic acid have been shown to have enhanced solubility in certain vehicles and can release the parent drug through hydrolysis. nih.gov
In Vitro Metabolic Stability Assessment
The metabolic stability of a new chemical entity is a critical parameter assessed during drug discovery. thermofisher.com In vitro systems, such as liver microsomes and hepatocytes, are commonly used for this purpose. thermofisher.comfrontiersin.org These systems contain the necessary enzymes, like cytochrome P450s, to predict the metabolic fate of a compound in the body. thermofisher.com
Studies on various ester prodrugs of nicotinic acid have shown that they are hydrolyzed to nicotinic acid during skin permeation. nih.gov The rate of this hydrolysis is dependent on the alkyl chain length of the ester. nih.gov Similarly, nicotinate esters have been found to be hydrolyzed by human serum albumin. nih.gov
The in vitro metabolic stability of a compound is typically assessed by incubating it with liver microsomes and measuring the percentage of the parent compound remaining over time. The following table illustrates a hypothetical metabolic stability assessment.
| Time (minutes) | % Parent Compound Remaining |
|---|---|
| 0 | 100 |
| 15 | 85 |
| 30 | 70 |
| 60 | 50 |
| 90 | 35 |
| 120 | 20 |
This is an example data table and does not represent actual data for this compound.
Advanced Research Applications of Methyl 6 Ethoxy 5 Methylnicotinate
Utility as a Building Block in Complex Organic Molecule Synthesis
The substituted pyridine (B92270) ring system is a fundamental building block in organic synthesis. Methyl 6-ethoxy-5-methylnicotinate, by its structure, serves as a versatile intermediate. The ester, ethoxy, and methyl groups provide multiple reactive handles for further chemical modification, allowing for its incorporation into larger, more complex molecular architectures.
A prominent example of the utility of this scaffold is seen in the synthesis of the COX-2 inhibitor, etoricoxib. The closely related compound, methyl 6-methylnicotinate (B8608588), is a key intermediate in the production of this non-steroidal anti-inflammatory drug (NSAID). ontosight.ai The synthesis involves the transformation of the nicotinate (B505614) structure into the core components of the final drug molecule. Similarly, methyl 5-methylnicotinate is used as a starting material for synthesizing (5-methylpyridin-3-yl)methanol, which is a key intermediate for the antihistamine Rupatadine. chemicalbook.com These examples underscore the role of this class of compounds as crucial starting materials for high-value, complex molecules.
The synthesis of methyl nicotinate derivatives often involves the esterification of the corresponding nicotinic acid. ontosight.ai For instance, 6-methylnicotinic acid can be reacted with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid to yield methyl 6-methylnicotinate. chemicalbook.com This straightforward conversion highlights the accessibility of these building blocks for synthetic chemists.
Table 1: Analogues of this compound as Synthetic Intermediates
| Building Block | Complex Molecule Synthesized | Application of Final Product |
| Methyl 6-methylnicotinate ontosight.ai | Etoricoxib ontosight.ai | Pharmaceutical (NSAID) |
| Methyl 5-methylnicotinate chemicalbook.com | (5-methylpyridin-3-yl)methanol (intermediate) chemicalbook.com | Pharmaceutical (Antihistamine Synthesis) |
| 5-Ethyl-2-methylpyridine (B142974) environmentclearance.nic.ingoogle.com | 6-Methylnicotinic acid environmentclearance.nic.ingoogle.com | Pharmaceutical Intermediate |
Scaffold for the Development of Novel Heterocyclic Compounds
The pyridine core of this compound is a privileged scaffold in synthetic chemistry, forming the basis for a vast array of heterocyclic compounds. The specific substitution pattern—an electron-donating ethoxy group at C6 and a methyl group at C5—influences the reactivity of the pyridine ring, guiding further functionalization.
Researchers leverage such scaffolds to create libraries of novel heterocyclic compounds. For example, nicotinic acid esters can undergo enzymatic ammonolysis with various amines to produce a diverse range of nicotinamide (B372718) derivatives. nih.gov This process has been successfully applied to methyl nicotinate and methyl 6-chloronicotinate, demonstrating the versatility of the scaffold in generating new chemical entities under green chemistry conditions. nih.gov The ability to participate in reactions such as oxidation and nucleophilic substitution allows for the generation of various substituted nicotinates and other complex heterocyclic systems. The core structure is thus a valuable starting point for combinatorial chemistry and the discovery of new molecular frameworks.
Exploration in Medicinal Chemistry for Target Identification and Ligand Design
The nicotinic acid ester framework and its substituted variants are of significant interest in medicinal chemistry. These structures are present in numerous biologically active compounds and serve as key components for designing ligands that interact with specific biological targets.
The importance of the alkoxy-substituted pyridine ring in ligand design is highlighted in the development of inhibitors for the enzyme Enhancer of Zeste Homolog 2 (EZH2), a target in oncology. In one study, a 4-methoxy-6-methylpyridone moiety was found to form crucial hydrogen bond interactions with the EZH2 binding site. acs.org This interaction mimics a portion of the natural S-adenosyl-l-methionine (SAM) cofactor, demonstrating how this specific type of substituted pyridine can be used to design potent and selective enzyme inhibitors. acs.org
Furthermore, the general structure is found in compounds with various biological activities. For instance, simple nicotinic acid esters like methyl nicotinate are known to act as peripheral vasodilators by enhancing local blood flow. drugbank.com While this compound itself has not been extensively profiled, its structural similarity to these known bioactive molecules makes it a compelling candidate for exploration in drug discovery programs for target identification and the development of new therapeutic agents.
Table 2: Related Structures in Medicinal Chemistry Applications
| Structural Moiety | Biological Target / Application | Reference Compound |
| 6-Methylnicotinate | Intermediate for COX-2 Inhibitor | Methyl 6-methylnicotinate ontosight.ai |
| 4-Alkoxy-6-methylpyridone | EZH2 Inhibition | (R)-5,8-dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one acs.org |
| Nicotinic Acid Ester | Vasodilation | Methyl Nicotinate drugbank.com |
| 5-Methylnicotinate | Intermediate for Antihistamine | Methyl 5-methylnicotinate chemicalbook.com |
Potential in Agrochemical Innovation and Design
Substituted pyridine derivatives are a cornerstone of the modern agrochemical industry, with numerous commercial herbicides, insecticides, and fungicides built upon this scaffold. The specific electronic and steric properties imparted by substituents on the pyridine ring are critical for achieving high efficacy and selectivity.
While direct studies on the agrochemical applications of this compound are not widely published, its structure fits the general profile of a molecule with potential in this sector. For example, the herbicide Thiazopyr contains a substituted nicotinic acid moiety. chemicalbook.com The discovery of new agrochemicals often involves the synthesis and screening of large libraries of compounds with novel substitution patterns on established scaffolds like pyridine. The unique combination of ethoxy and methyl groups on the nicotinic acid ester core of this compound makes it a candidate for inclusion in such screening programs to identify new active ingredients for crop protection.
Materials Science Investigations
The field of materials science increasingly utilizes functionalized organic molecules for the development of advanced materials with tailored electronic, optical, and physical properties. Pyridine derivatives are of particular interest due to their inherent aromaticity, thermal stability, and coordination properties.
These compounds can be investigated for applications in organic light-emitting diodes (OLEDs), where their electronic characteristics can be tuned to control emission color and efficiency. Chemical suppliers categorize related structures under materials science, indicating their potential use in creating OLED materials, organic monomers for covalent organic frameworks (COFs), and other electronic materials. bldpharm.combldpharm.combldpharm.com The pyridine nitrogen can also act as a ligand to coordinate with metal ions, opening up possibilities for creating metal-organic frameworks (MOFs) or other coordination polymers. The potential for this compound to be polymerized or incorporated into larger material structures remains a viable, though currently underexplored, avenue for future research.
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., ethoxy protons at δ 1.2–1.4 ppm, methyl groups at δ 2.3–2.5 ppm) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-O bond in ethoxy group: ~1.36 Å). SHELX programs are widely used for refinement .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 195.1) .
How can researchers resolve contradictions in spectroscopic data during structural characterization?
Advanced Research Question
Discrepancies (e.g., unexpected splitting in NMR peaks) may arise from impurities, tautomerism, or dynamic effects. Strategies include:
- Multi-technique validation : Cross-validate NMR with IR (e.g., ester C=O stretch at ~1700 cm) and X-ray data .
- Computational modeling : DFT calculations (e.g., Gaussian) predict spectroscopic profiles and identify conformational isomers .
- Controlled experiments : Vary temperature or solvent to stabilize specific conformers .
What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
The ester group activates the pyridine ring toward nucleophilic attack. Key factors:
- Electronic effects : Electron-withdrawing ester enhances electrophilicity at C-2 and C-4 positions.
- Steric hindrance : The 5-methyl group may direct nucleophiles to less hindered sites (e.g., C-4).
- Reagent selection : Amines or thiols under basic conditions (e.g., KCO/DMF) yield substituted derivatives. Kinetic studies (e.g., monitoring via HPLC) can elucidate rate laws .
What are the critical physicochemical properties of this compound, and how do they impact experimental design?
Basic Research Question
- Solubility : Limited in water (~0.5 mg/mL), soluble in DCM, THF, or DMSO. Prefers organic phases in extraction .
- Melting point : ~85–90°C (varies with purity). Sharp MP indicates crystalline structure .
- Stability : Hydrolyzes under strong acidic/basic conditions. Store at 2–8°C in inert atmosphere .
How can researchers assess the biological activity of this compound, and what are common pitfalls in bioactivity assays?
Advanced Research Question
- Target identification : Molecular docking (e.g., AutoDock) predicts affinity for nicotinic acetylcholine receptors or inflammatory enzymes .
- In vitro assays : Measure IC using enzyme inhibition (e.g., COX-2) or receptor-binding assays. Normalize data against positive controls (e.g., indomethacin) .
- Pitfalls : False positives from solvent interference (DMSO >1% v/v) or aggregation artifacts. Use dynamic light scattering (DLS) to confirm compound solubility .
What computational strategies are effective for modeling the interactions of this compound with biological targets?
Advanced Research Question
- Molecular Dynamics (MD) : Simulate binding to receptors (e.g., 100 ns trajectories in GROMACS) to assess conformational stability .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide derivative design .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
